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Compound Name: 1-(Furan-2-yl)ethanamine

Cat. No.: B1293880

An In-depth Technical Guide to the Thermochemical Properties of 1-(Furan-2-yl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the essential thermochemical
properties of 1-(Furan-2-yl)ethanamine, a furan derivative of interest in pharmaceutical and
chemical synthesis. Due to the current lack of available experimental data for this specific
compound, this document focuses on the established experimental and computational
methodologies required for its full thermochemical characterization. Detailed protocols for key
experiments, including combustion calorimetry and Calvet microcalorimetry, are presented.
Furthermore, this guide outlines the application of high-level computational chemistry methods
for the accurate prediction of its thermochemical properties. The synthesis of 1-(Furan-2-
yl)ethanamine via reductive amination is also discussed and visualized, providing a complete
picture of the compound's energetic and chemical landscape.

Introduction

1-(Furan-2-yl)ethanamine is a primary amine containing a furan ring, a structural motif present
in many biologically active compounds. A thorough understanding of its thermochemical
properties, such as enthalpy of formation, entropy, and heat capacity, is crucial for process
development, safety analysis, and understanding its chemical reactivity. This guide serves as a
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foundational resource for researchers, outlining the necessary steps to determine these vital
parameters.

Thermochemical Properties

The core thermochemical properties provide fundamental insights into the stability and energy
content of a molecule.

Enthalpy of Formation

The standard molar enthalpy of formation (AfH°m) is a measure of the energy change when
one mole of a compound is formed from its constituent elements in their standard states.

Standard Molar Entropy

The standard molar entropy (S°m) is a measure of the randomness or disorder of a substance
at a standard state.

Molar Heat Capacity

The molar heat capacity (C°p,m) at constant pressure is the amount of heat required to raise
the temperature of one mole of a substance by one degree Celsius.

Table 1: Summary of Thermochemical Properties of 1-(Furan-2-yl)ethanamine
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Property Symbol Value (kJ-mol—?) Method
Standard Molar )
. i Combustion
Enthalpy of Formation  AfH°m(l) Data Not Available )
o Calorimetry
(liquid, 298.15 K)
Standard Molar
Enthalpy of ) Calvet
o AvapH°m Data Not Available ) )
Vaporization (298.15 Microcalorimetry
K)
Standard Molar ) ]
) ) Derived/Computationa
Enthalpy of Formation  AfH°m(g) Data Not Available |
(gas, 298.15 K)
Standard Molar )
) Computational
Entropy (gas, 298.15 S°m(g) Data Not Available ]
Chemistry
K)
Molar Heat Capacity ) Computational
C°p,m(g) Data Not Available )
(gas, 298.15 K) Chemistry

Experimental Protocols for Thermochemical
Characterization

The following sections detail the primary experimental techniques for determining the

thermochemical properties of 1-(Furan-2-yl)ethanamine.

Determination of Enthalpy of Formation by Combustion

Calorimetry

Static bomb combustion calorimetry is the standard method for determining the enthalpy of

combustion, from which the enthalpy of formation can be derived.[1]

Experimental Workflow for Combustion Calorimetry
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Caption: Workflow for determining the enthalpy of formation using combustion calorimetry.
Protocol:

o Sample Preparation: A precisely weighed sample of 1-(Furan-2-yl)ethanamine is placed in
a crucible inside a high-pressure vessel known as a "bomb." A fuse wire is attached to
ignition electrodes, with the wire in contact with the sample.

o Assembly and Pressurization: The bomb is sealed and pressurized with pure oxygen to
approximately 3 MPa.

o Calorimetry: The bomb is submerged in a known mass of water in an insulated container (the
calorimeter). The initial temperature of the water is recorded.

« Ignition: The sample is ignited by passing an electric current through the fuse wire. The
combustion of the sample releases heat, which is transferred to the bomb and the
surrounding water, causing a temperature rise.

o Temperature Measurement: The temperature of the water is monitored until it reaches a
maximum and then begins to cool. The total temperature change is determined after
accounting for heat exchange with the surroundings.

o Calculation: The energy of combustion is calculated from the temperature rise and the heat
capacity of the calorimeter system (determined by calibrating with a substance of known
heat of combustion, such as benzoic acid). Corrections are made for the heat released by
the combustion of the fuse wire and the formation of nitric acid from residual nitrogen. From
the standard molar energy of combustion, the standard molar enthalpy of combustion
(AcH®m) is calculated. Finally, the standard molar enthalpy of formation (AfH°m) is derived
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using Hess's law, with the known standard enthalpies of formation of the combustion
products (COz, H20, and N2).

Determination of Enthalpy of Vaporization by Calvet
Microcalorimetry

The enthalpy of vaporization (AvapH°m) can be determined using a Calvet-type
microcalorimeter. This technique measures the heat flow associated with the phase transition
from liquid to gas.

Protocol:

Sample Introduction: A small, accurately weighed sample of 1-(Furan-2-yl)ethanamine
(typically a few milligrams) is introduced into a sample cell.

o Thermal Equilibration: The sample cell is placed inside the microcalorimeter at a constant
temperature (e.g., 298.15 K) and allowed to reach thermal equilibrium.

e Vaporization: The sample is vaporized under a controlled atmosphere (e.g., an inert gas flow
or vacuum).

o Heat Flow Measurement: The heat absorbed by the sample during vaporization is measured
by the thermopile sensors of the calorimeter.

o Calibration: The instrument is calibrated by dissipating a known amount of electrical energy
through a heater in the sample cell.

o Calculation: The enthalpy of vaporization is calculated from the integrated heat flow signal
and the amount of sample vaporized.

Computational Thermochemistry

In the absence of experimental data, high-level quantum chemical calculations can provide
reliable estimates of thermochemical properties.

G3 and G4 Composite Methods
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Gaussian-3 (G3) and Gaussian-4 (G4) theories are composite computational methods that
approximate high-level, large basis set calculations by a series of lower-level calculations.[2]
These methods are known to predict enthalpies of formation of organic molecules with high
accuracy, often within 4-5 kJ-mol=1.

Methodology:

o Geometry Optimization and Vibrational Frequencies: The molecular geometry of 1-(Furan-2-
yl)ethanamine is optimized, and vibrational frequencies are calculated at a lower level of
theory (e.g., B3LYP/6-31G(d)).

» Single-Point Energy Calculations: A series of single-point energy calculations are performed
at higher levels of theory and with larger basis sets.

o Composite Energy Calculation: The final energy is obtained by combining the energies from
the different calculations and adding several correction terms, including a higher-level
correction, spin-orbit corrections for atomic species, and core correlation effects.

» Enthalpy of Formation Calculation: The gas-phase enthalpy of formation at 298.15 K is
calculated from the computed atomization energy and the experimental enthalpies of
formation of the constituent atoms.

Synthesis Pathway of 1-(Furan-2-yl)ethanamine

1-(Furan-2-yl)ethanamine is commonly synthesized via the reductive amination of 2-
acetylfuran. The Leuckart reaction is a classic method for this transformation.[3][4]

Leuckart Reaction for the Synthesis of 1-(Furan-2-yl)ethanamine

Reactants

. Reaction Intermediate Hydrolysis Product
Ammonium Formate

Heat
L (160-170 °C)

vy

Formyl Derivative [ Acid Hydrolysis [ 1-(Furan-2-yl)ethanamine

2-Acetylfuran
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Caption: Leuckart reaction pathway for the synthesis of 1-(Furan-2-yl)ethanamine.

The reaction proceeds by heating 2-acetylfuran with ammonium formate. The ammonium
formate serves as both the amine source and the reducing agent. The reaction typically forms
an intermediate N-formyl derivative, which is then hydrolyzed to yield the final primary amine
product.

Role in Drug Development

The furan moiety is a key structural component in many pharmaceuticals. Understanding the
thermochemical properties of 1-(Furan-2-yl)ethanamine is essential for its potential application
as a building block in the synthesis of new drug candidates. The stability and reactivity of this
amine, which are directly related to its thermochemical data, can influence reaction yields,
purification processes, and the stability of the final active pharmaceutical ingredient (API).

Drug Development Logical Flow
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Caption: Logical flow of drug development incorporating thermochemical profiling.
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Conclusion

This technical guide has outlined the critical importance of the thermochemical properties of 1-
(Furan-2-yl)ethanamine and has provided a detailed roadmap for their experimental
determination and computational prediction. While experimental data for this specific
compound are not yet available in the public domain, the methodologies described herein
represent the state-of-the-art for such characterization. The provided protocols and theoretical
frameworks will enable researchers to generate the necessary data to support process
development, safety assessments, and the rational design of novel chemical entities in the field
of drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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